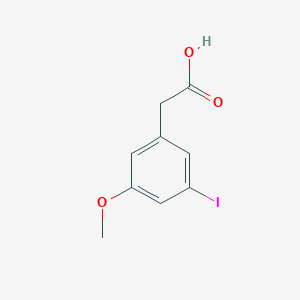

2-(3-Iodo-5-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

2-(3-iodo-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H9IO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12) |

InChI Key |

JFNDKINLIIVIRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)O)I |

Origin of Product |

United States |

Derivatization Strategies and Applications As a Synthetic Intermediate

Functional Group Transformations of 2-(3-Iodo-5-methoxyphenyl)acetic acid

The primary routes for derivatizing 2-(3-iodo-5-methoxyphenyl)acetic acid involve transformations of its acetic acid functional group. These modifications are fundamental for building more elaborate molecular structures.

The carboxylic acid group of 2-(3-iodo-5-methoxyphenyl)acetic acid is readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process is reversible, and to favor the formation of the ester, the water produced during the reaction is usually removed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation can be facilitated by coupling agents that activate the carboxylic acid, or through the use of boron-based reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which allows for direct amide synthesis from carboxylic acids and amines. These reactions are crucial for introducing a wide range of functional groups and for preparing precursors for more complex synthetic targets.

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester |

| Amidation | Amine, B(OCH₂CF₃)₃ | Amide |

The acetic acid side chain of 2-(3-iodo-5-methoxyphenyl)acetic acid can undergo both reduction and oxidation, although these transformations are less common than esterification or amidation for this specific compound. The carboxylic acid can be reduced to a primary alcohol, yielding 2-(3-iodo-5-methoxyphenyl)ethanol. This reduction is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidative transformations of the acetic acid moiety are less straightforward. However, the broader class of aryl-substituted acetic acids can be subject to oxidative decarboxylation or other reactions at the benzylic position under specific conditions. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity of the benzylic position.

Integration into Heterocyclic Ring Systems

While specific examples of the direct use of 2-(3-iodo-5-methoxyphenyl)acetic acid in the synthesis of the heterocyclic systems mentioned below are not extensively documented in readily available literature, its structural motifs are relevant to the assembly of such scaffolds. The general synthetic strategies for these heterocycles often involve precursors with similar functionalities.

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a ketone group. The synthesis of 4-thiazolidinones often involves the condensation of a compound containing a primary amine and a thiol group with a carboxylic acid. In a hypothetical application, the amide derivative of 2-(3-iodo-5-methoxyphenyl)acetic acid could be further functionalized to participate in cyclization reactions to form thiazolidinone structures.

Quinoline (B57606) is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The construction of quinoline scaffolds can be achieved through various methods, including the Conrad-Limpach and Doebner-von Miller reactions. These syntheses often utilize aniline (B41778) derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. While 2-(3-iodo-5-methoxyphenyl)acetic acid is not a direct precursor in these classical methods, its derivatives could be incorporated into more complex synthetic routes leading to quinoline-containing molecules.

Indolinones, or oxindoles, are bicyclic compounds featuring a fused benzene and pyrrolidinone ring system. Their synthesis can be achieved through methods like the Stolle synthesis, which involves the cyclization of an α-chloroacetanilide. Derivatives of 2-(3-iodo-5-methoxyphenyl)acetic acid, such as its corresponding anilide, could potentially serve as precursors for indolinone synthesis.

Furan (B31954) derivatives can be synthesized through various routes, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. The integration of the 2-(3-iodo-5-methoxyphenyl)acetyl group into a molecule that can undergo such cyclizations would lead to the formation of a furan ring bearing this substituent.

Other Annulation and Cyclization Reactions Utilizing the Iodophenyl Core

Beyond standard cross-coupling reactions, the iodophenyl core of 2-(3-Iodo-5-methoxyphenyl)acetic acid and its derivatives can be exploited in a variety of annulation and cyclization reactions to build intricate polycyclic and spirocyclic systems. These reactions often proceed via palladium-catalyzed processes that involve intramolecular C-H activation or coupling with difunctional reagents.

A notable application is in the synthesis of spirocyclic compounds, which are structures containing two rings connected by a single common atom. These motifs are of significant interest due to their prevalence in natural products and their unique three-dimensional architecture. For instance, derivatives of 2-(3-Iodo-5-methoxyphenyl)acetic acid can be elaborated into precursors for intramolecular Heck reactions to construct spirocycles. In a related study, optically active spirocycles were synthesized through a sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction on an α-(ortho-iodophenyl)-β-oxo allyl ester. nih.gov This methodology highlights the potential to create complex, stereochemically defined spirocyclic frameworks from ortho-iodoaryl substrates.

The general strategy involves first modifying the acetic acid side chain to introduce an appropriate tether with a terminal alkene. Subsequent intramolecular Heck cyclization, catalyzed by a palladium complex, would then form the spirocyclic system. The reaction conditions for such transformations are crucial and are summarized in the table below, based on typical conditions for intramolecular Heck reactions.

Table 1: Representative Conditions for Intramolecular Heck Cyclization

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ or other phosphine (B1218219) ligands |

| Base | NEt₃, K₂CO₃, or other inorganic/organic bases |

| Solvent | NMP, DMF, or acetonitrile |

| Temperature | 60-120 °C |

This table presents a generalized set of conditions and may require optimization for specific substrates.

Furthermore, palladium-catalyzed three-component annulation reactions involving multiple C-H activations offer another powerful strategy for constructing complex fused ring systems from aryl iodides. rsc.org Although not yet demonstrated specifically with 2-(3-Iodo-5-methoxyphenyl)acetic acid, the principles of these reactions suggest its applicability in generating novel polycyclic scaffolds.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from 2-(3-Iodo-5-methoxyphenyl)acetic acid can involve the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic design. This is particularly relevant in the synthesis of chiral drugs and other biologically active molecules where specific stereoisomers often exhibit desired activities while others may be inactive or even harmful.

One of the primary avenues for introducing chirality is through asymmetric synthesis. For example, in the synthesis of spirocyclic compounds mentioned earlier, an asymmetric allylic alkylation step was used to establish a quaternary stereocenter with high enantioselectivity. nih.gov This demonstrates how the core structure can be elaborated into a chiral intermediate that then undergoes further cyclization.

Another important class of chiral molecules that can be accessed from 2-(3-Iodo-5-methoxyphenyl)acetic acid derivatives are β-lactams. The stereoselective synthesis of β-lactams is of great interest due to their prevalence in antibiotics. rsc.org Derivatives of 2-(3-Iodo-5-methoxyphenyl)acetic acid could serve as precursors for the stereoselective synthesis of novel β-lactam structures.

Furthermore, the acetic acid moiety itself can be a handle for introducing chirality. For instance, asymmetric α-functionalization of the acetic acid side chain can lead to chiral building blocks. These chiral intermediates can then be used in subsequent reactions, with the stereocenter influencing the stereochemical outcome of further transformations. The use of chiral auxiliaries is a common strategy to achieve high stereoselectivity in such reactions. An iron chiral auxiliary, for example, has been used to achieve a high degree of stereochemical control in the elaboration of acyl ligands. iupac.org

The table below lists some of the key compounds mentioned in this article.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be utilized to identify the number of chemically distinct protons, their electronic environments, and their proximity to one another. For 2-(3-Iodo-5-methoxyphenyl)acetic acid, one would expect to observe distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the acetic acid side chain, and the aromatic protons on the phenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy would be employed to determine the number of non-equivalent carbon atoms and to identify their chemical environments. Each carbon atom in the molecule, including those of the methoxy group, the phenyl ring, the methylene group, and the carboxylic acid, would produce a distinct signal. The chemical shifts would help to distinguish between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to identify adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is highly effective for identifying the presence of specific functional groups. For 2-(3-Iodo-5-methoxyphenyl)acetic acid, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular weight of 2-(3-Iodo-5-methoxyphenyl)acetic acid. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₉H₉IO₃). Analysis of the isotopic pattern, particularly the presence of iodine, would further corroborate the identity of the compound. The fragmentation pattern observed in the mass spectrum would offer additional structural clues by showing the masses of fragments resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Geometry

The molecular structure of 2-(3-Iodo-5-methoxyphenyl)acetic acid is characterized by a substituted phenyl ring and a flexible acetic acid side chain. The geometry of the phenyl ring is largely planar, with the iodine and methoxy substituents inducing minor distortions in the bond angles of the aromatic system. The acetic acid moiety, in contrast, possesses conformational flexibility, primarily around the C-C single bond connecting it to the phenyl ring.

Interactive Table: Selected Intramolecular Distances and Angles

| Parameter | Value |

| Bond Lengths (Å) | |

| I-C(3) | Data not available in search results |

| C(5)-O(methoxy) | Data not available in search results |

| C(2)-C(acetic) | Data not available in search results |

| C(acetic)=O | Data not available in search results |

| C(acetic)-OH | Data not available in search results |

| Bond Angles (°) ** | |

| C(2)-C(3)-I | Data not available in search results |

| C(4)-C(5)-O(methoxy) | Data not available in search results |

| C(1)-C(2)-C(acetic) | Data not available in search results |

| O=C(acetic)-OH | Data not available in search results |

| Torsion Angles (°) ** | |

| C(1)-C(2)-C(acetic)-C(=O) | Data not available in search results |

Investigation of Intermolecular Interactions

The crystal packing of 2-(3-Iodo-5-methoxyphenyl)acetic acid is stabilized by a network of intermolecular interactions, with hydrogen bonding and other weaker forces playing pivotal roles.

Halogen Bonding and Other Interactions: The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding. The iodine atom can act as a Lewis acid, forming directional interactions with Lewis bases such as oxygen atoms from neighboring molecules. While not as strong as conventional hydrogen bonds, these interactions can significantly influence crystal packing. mdpi.com

Interactive Table: Key Intermolecular Contacts

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bonding | |||

| O-H···O | Carboxylic Acid (OH) | Carboxylic Acid (C=O) | Data not available in search results |

| Halogen Bonding | |||

| C-I···O | C(3)-I | O(methoxy/carboxyl) | Data not available in search results |

| π-π Stacking | |||

| Centroid-to-Centroid | Phenyl Ring | Phenyl Ring | Data not available in search results |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are based on solving the Schrödinger equation for a molecule, providing detailed information about its electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized GeometryDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.nih.govmdpi.comFor 2-(3-Iodo-5-methoxyphenyl)acetic acid, a DFT calculation would begin by determining the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map, and atomic charges. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its reactive sites.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.libretexts.orgwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher reactivity as a nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For 2-(3-Iodo-5-methoxyphenyl)acetic acid, an FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This would help predict its reactivity in various chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted values, when compared with experimental spectra, can confirm the molecular structure. The calculations would provide a list of chemical shifts for each unique proton and carbon atom in 2-(3-Iodo-5-methoxyphenyl)acetic acid.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. researchgate.net This analysis helps in identifying the functional groups present in the molecule, such as the carboxylic acid (-COOH), methoxy (B1213986) (-OCH₃), and the C-I bond.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics are used to study the physical movements and conformational flexibility of molecules over time.

Theoretical Insights into Molecular Flexibility and StabilityMolecular Dynamics (MD) simulations would provide a detailed view of the molecule's dynamic behavior. An MD simulation calculates the trajectory of atoms and molecules over time, offering insights into:

Molecular Flexibility: By observing the fluctuations in bond lengths, bond angles, and dihedral angles over time, the flexibility of different parts of the molecule can be assessed. For instance, the simulation would show the range of motion of the acetic acid side chain relative to the substituted phenyl ring.

Biological Activity Research and Mechanistic Investigations in Vitro and in Vivo Models

Design Principles for Biologically Active Analogues based on the 2-(3-Iodo-5-methoxyphenyl)acetic acid Scaffold

The design of biologically active molecules often starts with a core structure, or scaffold, which is systematically modified to enhance a desired biological effect. The 2-(3-Iodo-5-methoxyphenyl)acetic acid structure serves as a classic example of such a scaffold, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Key design principles for developing analogues from this scaffold include:

Modification of the Carboxylic Acid Group: A primary strategy involves converting the acetic acid moiety into amides, esters, and particularly hydrazide-hydrazones. mdpi.comnih.gov The hydrazone moiety (-NH-N=CH-) is a well-known pharmacophore that is integral to many compounds with a broad range of bioactivities, including antimicrobial and anticancer effects. nih.gov This functional group enhances the molecule's ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for interacting with biological targets like enzymes. mdpi.comnih.govresearchgate.net

Exploration of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical determinants of activity. In the specified scaffold, the iodo and methoxy (B1213986) groups play significant roles.

Iodine: As a large, lipophilic halogen, an iodine atom can increase the molecule's ability to cross cell membranes. It can also engage in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target. nih.gov The position of the iodine atom is crucial; studies on related iodinated compounds show that altering its location on the phenyl ring can dramatically impact antibacterial or anticancer potency. researchgate.net

Methoxy Group (-OCH3): The methoxy group can influence the electronic properties of the phenyl ring and can act as a hydrogen bond acceptor. Its presence and position can affect the molecule's solubility, metabolic stability, and interaction with target receptors. Methoxy-substituted aromatic compounds are frequently investigated for their anticancer potential. mdpi.comnih.gov

Antimicrobial Activity Studies

Derivatives of phenylacetic acid, particularly hydrazide-hydrazones, have been a focus of antimicrobial research due to their potent activity against a range of pathogens. mdpi.comnih.govresearchgate.net

Numerous studies have demonstrated that hydrazide-hydrazones derived from phenylacetic acid exhibit significant in vitro antibacterial activity. mdpi.comnih.gov These compounds are often tested against a panel of bacteria that includes Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa.

Research on various phenylacetic acid hydrazones has shown that certain derivatives possess potent, broad-spectrum antibacterial effects, with some compounds exhibiting activity greater than that of reference antibiotics against Gram-positive bacteria. mdpi.comnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of efficacy. For some phenylacetic acid hydrazones, MIC values against sensitive bacterial strains have been reported in the low microgram per milliliter range. nih.gov

Illustrative data based on findings for the broader class of phenylacetic acid hydrazide-hydrazone derivatives. Specific data for 2-(3-Iodo-5-methoxyphenyl)acetic acid analogues is not available in the cited literature.

Table 1: Illustrative In Vitro Antibacterial Activity of Phenylacetic Acid Hydrazone Derivatives| Derivative Class | Target Organism (Gram-positive) | MIC Range (µg/mL) | Target Organism (Gram-negative) | MIC Range (µg/mL) |

|---|---|---|---|---|

| Phenylacetic Acid Hydrazones | Staphylococcus aureus | 1.95 - 31.25 | Escherichia coli | >125 |

| Phenylacetic Acid Hydrazones | Bacillus subtilis | <0.488 - 7.81 | Pseudomonas aeruginosa | >125 |

The antifungal potential of phenylacetic acid derivatives has also been investigated. Phenylacetic acid itself, isolated from Streptomyces humidus, has demonstrated the ability to inhibit the mycelial growth of various fungal and oomycete pathogens, including Phytophthora capsici and Pythium ultimum. nih.gov

Furthermore, synthetic hydrazone derivatives based on this scaffold have been evaluated against fungal strains like Candida albicans. researchgate.net While often less potent than their antibacterial effects, some derivatives show moderate antifungal activity, suggesting that this chemical class has potential for broad-spectrum antimicrobial development. mdpi.comresearchgate.net

Illustrative data based on findings for the broader class of phenylacetic acid hydrazide-hydrazone derivatives. Specific data for 2-(3-Iodo-5-methoxyphenyl)acetic acid analogues is not available in the cited literature.

Table 2: Illustrative In Vitro Antifungal Activity of Phenylacetic Acid Hydrazone Derivatives| Derivative Class | Target Organism | MIC Range (µg/mL) |

|---|---|---|

| Phenylacetic Acid Hydrazones | Candida albicans | 62.5 - >125 |

The precise mechanism of action for phenylacetic acid derivatives is not fully elucidated but is thought to be multifactorial. One leading hypothesis centers on enzyme inhibition. The hydrazone moiety can chelate essential metal ions within bacterial enzymes, disrupting their function and halting vital metabolic processes. nih.gov Another proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Additionally, the lipophilic nature conferred by the phenyl ring and substituents like iodine can facilitate the disruption of the bacterial cell membrane. The molecule may integrate into the lipid bilayer, altering its integrity and causing leakage of cellular contents, ultimately leading to cell death. Flavonoids, which share the substituted phenyl ring feature, are known to exert antibacterial effects by damaging the cytoplasmic membrane and inhibiting nucleic acid synthesis. nih.gov

Antiproliferative and Anticancer Activity Investigations (In Vitro Cell Line Studies)

The phenylacetic acid and phenylacetamide scaffolds are prevalent in the design of novel anticancer agents. tbzmed.ac.ir The presence of a 3,4,5-trimethoxyphenyl group, which is structurally related to the 3-iodo-5-methoxyphenyl moiety, is a feature of many potent anticancer compounds, including microtubule-targeting agents. mdpi.com

Derivatives of phenylacetic and phenylacetamide have been synthesized and evaluated in vitro against various human cancer cell lines, such as breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cells. tbzmed.ac.irmdpi.com These studies utilize cytotoxicity assays (e.g., MTT assay) to measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

Studies on phenylacetamide derivatives have shown that certain compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells at low micromolar concentrations. tbzmed.ac.ir For example, specific phenylacetamide analogues were found to have IC50 values as low as 0.6 µM against MDA-MB-468 breast cancer cells and PC-12 cells. tbzmed.ac.ir The anticancer potential of methoxy-substituted compounds is also well-documented, with the methoxy groups often playing a key role in the molecule's interaction with protein targets and its cytotoxic effects. mdpi.comnih.govresearchgate.net These findings suggest that the 2-(3-Iodo-5-methoxyphenyl)acetic acid scaffold is a rational starting point for the development of novel antiproliferative agents.

Illustrative data based on findings for the broader class of phenylacetamide and methoxyphenyl derivatives. Specific data for 2-(3-Iodo-5-methoxyphenyl)acetic acid analogues is not available in the cited literature.

Table 3: Illustrative In Vitro Antiproliferative Activity of Related Phenyl-Substituted Derivatives| Derivative Class | Human Cancer Cell Line | IC50 Range (µM) |

|---|---|---|

| Phenylacetamide Derivatives | MCF-7 (Breast) | 0.7 - >10 |

| Phenylacetamide Derivatives | MDA-MB-468 (Breast) | 0.6 - >10 |

| 3,4,5-Trimethoxyphenyl Hybrids | HCT116 (Colon) | 1.5 - 3.2 |

Exploration of Potential Molecular Targets and Signaling Pathways

The direct molecular targets and specific signaling pathways modulated by 2-(3-Iodo-5-methoxyphenyl)acetic acid have not been extensively elucidated in publicly available research. However, based on the activities of structurally related phenylacetic acid derivatives, potential areas of investigation for its mechanism of action can be proposed. These include activities such as antimitotic effects and the inhibition of protein kinases, which are common targets for anticancer drug development.

Antimitotic Activity: A significant number of natural and synthetic compounds containing phenylacetic acid scaffolds have been identified as potent antimitotic agents. These molecules often function by disrupting microtubule dynamics, which are crucial for cell division. The proposed mechanism for some of these compounds involves binding to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest in the G2/M phase. For instance, certain N-aryl-N'-(2-chloroethyl)ureas, which feature a substituted phenyl ring, have been shown to induce microtubule depolymerization through selective alkylation of β-tubulin. nih.gov Structure-activity relationship (SAR) studies on these series have indicated that halogen substitution on the phenyl ring can be a critical determinant of their cytotoxic potency. nih.gov This suggests that the iodo- and methoxy-substituted phenyl ring of 2-(3-Iodo-5-methoxyphenyl)acetic acid could potentially interact with tubulin or other components of the mitotic machinery.

Protein Kinase Inhibition: Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The phenylacetic acid moiety is a structural feature found in some classes of protein kinase inhibitors. These inhibitors can function through various mechanisms, including competitive binding at the ATP-binding site or allosteric modulation of the kinase. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these inhibitors. While direct evidence is lacking for 2-(3-Iodo-5-methoxyphenyl)acetic acid, its structural similarity to known kinase inhibitors warrants investigation into its potential to modulate the activity of specific kinases involved in cell proliferation and survival signaling pathways.

Other Reported Biological Activities of Related Compounds

While specific biological activities for 2-(3-Iodo-5-methoxyphenyl)acetic acid are not widely reported, the broader class of phenylacetic acid derivatives is known to exhibit a range of pharmacological properties, most notably anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Properties: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Compounds such as diclofenac, a phenylacetic acid derivative, are widely used for their potent anti-inflammatory and analgesic effects. nih.gov The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The structural features of the phenylacetic acid core, including the nature and position of substituents on the aromatic ring, significantly influence the anti-inflammatory potency and selectivity towards COX isoforms (COX-1 and COX-2). For example, the presence of halogen atoms on the phenyl ring has been shown to enhance the anti-inflammatory activity in some series of substituted (2-phenoxyphenyl)acetic acids. This suggests that 2-(3-Iodo-5-methoxyphenyl)acetic acid, with its iodo- and methoxy-substituents, could potentially possess anti-inflammatory and analgesic properties.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of biologically active compounds. For the phenylacetic acid class of molecules, several key structural features have been identified that govern their biological activities.

The general SAR for arylalkanoic acids, including phenylacetic acids, highlights the following points:

Acidic Moiety: The presence of a carboxylic acid group or another acidic functional group is often essential for activity. pharmacy180.com

Linker: The acetic acid side chain provides a critical distance between the acidic center and the aromatic ring. Increasing this distance by adding more carbon atoms generally leads to a decrease in activity. pharmacy180.com

Aromatic Ring: The phenyl ring serves as a scaffold for various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Substitution on the Aromatic Ring: The nature, position, and size of the substituents on the phenyl ring are critical determinants of biological activity.

Halogenation: As observed in various series of biologically active compounds, the introduction of a halogen atom, such as iodine, can significantly impact activity. nih.gov In the context of antimitotic agents, halogenation at specific positions on the phenyl ring has been correlated with increased cytotoxicity. nih.gov Similarly, for anti-inflammatory phenylacetic acids, halogen substitution can enhance potency.

Alkoxy Groups: The presence of a methoxy group can influence the electronic and lipophilic properties of the molecule, which in turn can affect its binding to biological targets and its metabolic stability.

For 2-(3-Iodo-5-methoxyphenyl)acetic acid, the specific combination of an iodine atom at the 3-position and a methoxy group at the 5-position on the phenylacetic acid scaffold would be expected to confer a unique pharmacological profile. Optimization of this lead structure could involve systematic modifications at these positions, as well as at other positions on the phenyl ring, and alterations to the acetic acid side chain to explore and enhance potential therapeutic activities.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes to Complex Architectures

The functional handles on 2-(3-Iodo-5-methoxyphenyl)acetic acid make it an ideal starting point for the synthesis of more complex molecular architectures. Future research will likely move beyond traditional methods to embrace modern, more efficient synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety is highly reactive and serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce diverse substituents at the 3-position of the phenyl ring, enabling the rapid assembly of compound libraries for biological screening. nih.gov Recent advancements in palladium catalysis, including the development of highly active ligand systems, facilitate these transformations under mild conditions. nih.gov

Decarboxylative Coupling: Modern techniques involving copper- or palladium-catalyzed decarboxylative coupling offer a novel approach to functionalize the molecule. chu-lab.org This strategy could be used to couple the arylacetic acid with various partners, creating new carbon-carbon bonds at the benzylic position and leading to diverse structural analogues. chu-lab.org

C-H Activation: Directed C-H functionalization represents another frontier. While the existing substituents may direct activation to specific positions on the aromatic ring, newly developed templates and catalysts could enable regioselective functionalization at previously inaccessible sites, further expanding the chemical space around the core scaffold. mdpi.com

These advanced synthetic methods are pivotal for creating derivatives with tailored properties, moving from a simple starting material to complex, high-value chemical entities.

| Synthetic Strategy | Reactive Site | Potential Transformation | Reference |

| Palladium-Catalyzed Coupling | Aryl Iodide (C-I) | C-C, C-N, C-O bond formation | nih.gov |

| Decarboxylative Coupling | Carboxylic Acid | C-C bond formation at α-carbon | chu-lab.org |

| C-H Activation | Aromatic C-H bonds | Direct functionalization of the phenyl ring | mdpi.com |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to guide the design and optimization of derivatives of 2-(3-Iodo-5-methoxyphenyl)acetic acid, saving significant time and resources in the drug discovery pipeline.

Molecular Docking: For known biological targets, molecular docking simulations can predict the binding modes and affinities of new derivatives. This provides insight into the key interactions between the ligand and the protein's active site, guiding rational drug design. For instance, docking could reveal whether the iodine atom participates in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. nih.gov

Pharmacokinetic Modeling: Advanced artificial intelligence-based models, such as AI-PBPK (Physiologically Based Pharmacokinetic) systems, can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new compounds based solely on their chemical structure. nih.gov This allows for the early identification of candidates with poor pharmacokinetic profiles, enabling their optimization before costly experimental studies are undertaken. frontiersin.org

| Computational Method | Application | Predicted Properties | Reference |

| 3D-QSAR | Lead Optimization | Biological Activity (e.g., IC50) | nih.gov, drugbank.com |

| Molecular Docking | Target-Based Design | Binding Affinity, Binding Mode | nih.gov |

| AI-PBPK Modeling | Early-Stage Screening | ADME, Pharmacokinetics | frontiersin.org, nih.gov |

Exploration of Underexplored Biological Targets

While phenylacetic acid derivatives are known to interact with certain targets, the unique substitution pattern of 2-(3-Iodo-5-methoxyphenyl)acetic acid suggests potential for activity against novel or underexplored biological targets. mdpi.commdpi.com

Phenotypic Screening: A powerful approach to discovering new biological activities is phenotype-based screening, where compounds are tested for their effects on cell models of disease without a preconceived target. researchgate.net This method could uncover unexpected therapeutic potential for derivatives of 2-(3-Iodo-5-methoxyphenyl)acetic acid in areas like oncology, neurodegeneration, or infectious diseases.

Target Identification: Should a compound show interesting activity in a phenotypic screen, modern chemical biology techniques can be used for target deconvolution. researchgate.net Strategies like affinity-based pull-down assays or label-free methods that monitor changes in protein stability can identify the specific protein(s) with which the compound interacts. chu-lab.org

Emerging Target Classes: Research could focus on screening against newly validated or "undruggable" target classes. For example, the presence of an iodine atom can be a key feature for inhibiting transthyretin (TTR) fibrillogenesis, a target for amyloid diseases. mdpi.com Other potential targets could include ion channels, such as Transient Receptor Potential (TRP) channels, which are implicated in neuropathic pain, or various enzymes involved in chronic inflammation. nih.gov

Systematic screening of a diverse library derived from this core structure is essential to unlock its full therapeutic potential.

Strategies for Enhanced Biopharmaceutical Properties

A key challenge in drug development is optimizing the biopharmaceutical properties of a lead compound to ensure it can reach its target in the body effectively. For an acidic molecule like 2-(3-Iodo-5-methoxyphenyl)acetic acid, several strategies can be explored.

Prodrug Approaches: The carboxylic acid group is an ideal handle for creating prodrugs. Esterification, for instance, can mask the polar acid group, potentially improving membrane permeability and oral absorption. These ester prodrugs would then be cleaved by endogenous esterases in the body to release the active parent drug.

Solubility Enhancement: Poor aqueous solubility can limit bioavailability. mdpi.com Strategies to overcome this include salt formation or the creation of pharmaceutical co-crystals with generally recognized as safe (GRAS) co-formers. mdpi.com Formulation techniques using nanoparticles, liposomes, or solid dispersions can also significantly improve the dissolution and solubility profile of poorly soluble compounds.

Advanced Formulations: For parenteral delivery, advanced formulations like long-acting injectables can be developed. This might involve encapsulating the drug in polymeric microspheres or creating an oil-based depot formulation for sustained release over an extended period, which can improve patient compliance and therapeutic efficacy.

| Strategy | Property Targeted | Method Example | Reference |

| Prodrug Synthesis | Permeability, Absorption | Esterification of the carboxylic acid | , |

| Solubility Enhancement | Solubility, Dissolution Rate | Formation of co-crystals or salts | , mdpi.com |

| Advanced Formulation | Drug Delivery, Sustained Release | Encapsulation in liposomes or nanoparticles | , |

Applications in Chemical Biology and Material Science Research

Beyond direct therapeutic applications, the unique chemical features of 2-(3-Iodo-5-methoxyphenyl)acetic acid make it a valuable tool in other scientific domains.

Chemical Probes: The aryl iodide can be used as a reactive handle to develop chemical probes for target identification and validation. For example, it can be converted into a photoactivatable group (like a diazirine) or an electrophilic warhead to enable covalent labeling of its biological target. chu-lab.org Such probes are invaluable for understanding a compound's mechanism of action.

Functional Materials: Aryl iodides are precursors for surface modification. The molecule could be grafted onto the surface of polymers or nanoparticles via its aryl iodide group, imparting new functionalities to the material. For instance, it could be used to create biocompatible coatings or functionalized sensors.

Polymer Science: The molecule can serve as a functional monomer in polymerization reactions. The carboxylic acid and aryl iodide groups can be used in different types of polymerization processes to create novel functional polymers with tailored electronic or biological properties. The stable covalent bond formed in such reactions can lead to robust new materials.

The versatility of this compound ensures its relevance not only in drug discovery but also in the broader fields of chemical innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Iodo-5-methoxyphenyl)acetic acid, and how can regioselectivity be ensured?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution. A starting material like 5-methoxyphenylacetic acid undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at room temperature . Regioselectivity at the 3-position is influenced by the directing effects of the methoxy and acetic acid groups. For example, the methoxy group (electron-donating) directs iodination to the meta position relative to itself, while the acetic acid moiety (electron-withdrawing) stabilizes the transition state. Reaction progress should be monitored via TLC or HPLC, and purity achieved by recrystallization (e.g., from DMF/acetic acid mixtures) .

Q. How is the purity of 2-(3-Iodo-5-methoxyphenyl)acetic acid validated in academic research?

- Methodology : Purity is assessed using:

- Melting Point (mp) : Compare observed mp (e.g., 71–73°C for analogous 3-methoxyphenylacetic acid ) with literature values.

- HPLC : Use high-performance liquid chromatography with UV detection (e.g., >95.0% purity criteria ).

- NMR : Confirm substitution pattern via ¹H and ¹³C NMR. For instance, the methoxy group appears as a singlet (~δ 3.8 ppm), and the aromatic protons show splitting patterns consistent with iodination at the 3-position .

Advanced Research Questions

Q. How do substituents (iodo, methoxy, acetic acid) influence the electronic and steric environment of the phenyl ring?

- Methodology : X-ray crystallography reveals substituent effects on bond angles and planarity. For example:

- The methoxy group adopts near-coplanarity with the phenyl ring (torsion angle ~1.2°), while the acetic acid moiety is nearly perpendicular (dihedral angle ~78°) .

- Table 1 : Substituent Effects on C–C–C Angles

| Substituent | Angle (°) | Electronic Nature |

|---|---|---|

| Iodo | ~121.5 | Electron-withdrawing |

| Methoxy | ~118.2 | Electron-donating |

| Acetic Acid | ~118.4 | Electron-withdrawing |

- These angles reflect electron-withdrawing groups increasing bond angles due to increased s-character in bonding .

Q. What hydrogen-bonding motifs are observed in the crystal lattice of 2-(3-Iodo-5-methoxyphenyl)acetic acid, and how do they affect material properties?

- Methodology : Single-crystal X-ray diffraction analysis shows centrosymmetric dimers linked via O–H···O hydrogen bonds (R₂²(8) motif). The carboxylic acid groups form cyclic hydrogen-bonded pairs, stabilizing the crystal lattice . Such motifs influence solubility and melting behavior, critical for designing co-crystals or salts for improved bioavailability.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Reproduce synthesis : Ensure identical reagents (e.g., acetic acid as solvent vs. alternatives) and drying conditions.

- Cross-validate techniques : Compare DSC (differential scanning calorimetry) with traditional mp analysis.

- Reference analogs : Use structurally similar compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, mp 69–70°C ) as benchmarks.

Experimental Design Considerations

Q. What precautions are necessary when handling iodinated aromatic compounds in synthesis?

- Methodology :

- Light sensitivity : Store in amber vials to prevent iododearene decomposition.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before iodine recovery.

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.